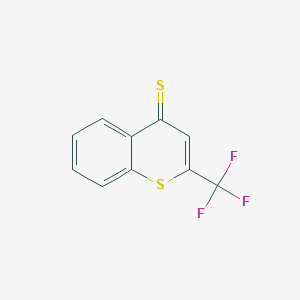
2-Trifluoromethyl-4H-thiochromene-4-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2-Trifluoromethyl-4H-thiochromene-4-thione can be synthesized from 2-trifluoromethyl-4H-thiochromen-4-one using phosphorus pentasulfide (P2S5) as a reagent . The reaction typically involves heating the starting material with P2S5 under controlled conditions to achieve the desired transformation.
Industrial Production Methods
化学反应分析
Types of Reactions
2-Trifluoromethyl-4H-thiochromene-4-thione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride.
Substitution: Aromatic amines, hydrazine hydrate, phenylhydrazine, hydroxylamine.
Major Products
Oxidation: 4-oxo-2-trifluoromethyl-4H-thiochromene 1,1-dioxide.
Reduction: 2-trifluoromethyl-4H-thiochromen-4-ol, cis-2-(trifluoromethyl)thiochroman-4-ol.
Substitution: Anils, azine, hydrazones, oxime derivatives.
科学研究应用
作用机制
The mechanism of action of 2-Trifluoromethyl-4H-thiochromene-4-thione involves its interaction with molecular targets and pathways within biological systems. The compound’s thione group can participate in redox reactions, while the trifluoromethyl group can enhance its lipophilicity and metabolic stability . These properties contribute to its potential bioactivity and therapeutic effects.
相似化合物的比较
2-Trifluoromethyl-4H-thiochromene-4-thione can be compared with other thiochromene derivatives:
2-Trifluoromethyl-4H-thiochromen-4-one: Similar structure but lacks the thione group, leading to different reactivity and applications.
Thiochromene-4-imines:
生物活性
2-Trifluoromethyl-4H-thiochromene-4-thione is a sulfur-containing heterocyclic compound that has garnered attention for its unique chemical structure and potential biological activities. This compound features a trifluoromethyl group attached to a thiochromene ring, which enhances its lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.
The compound is characterized by its thione functionality, which can engage in redox reactions. The trifluoromethyl group contributes to its reactivity and biological activity. Studies have shown that the thione form is stabilized by resonance, allowing it to participate effectively in chemical reactions relevant to biological systems.
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It has been suggested that the compound can bind to proteins and enzymes due to its electrophilic nature, potentially influencing pathways related to oxidative stress and inflammation.
Anticancer Activity
Research indicates that derivatives of thiochromenes, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and others, with some exhibiting IC50 values below 10 μM .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Studies report effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 31.2 to 125 μg/mL depending on the bacterial strain . This suggests potential applications in treating infections caused by resistant bacterial strains.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. The compound demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property could be beneficial in developing therapies for diseases linked to oxidative damage .
Research Findings
Case Studies
- Anticancer Efficacy : A study focused on the anticancer effects of thiochromene derivatives reported that this compound exhibited potent cytotoxicity against MCF-7 cells, highlighting its potential as a lead compound for further development in oncology .
- Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of this compound against multiple bacterial strains. The findings indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .
属性
分子式 |
C10H5F3S2 |
|---|---|
分子量 |
246.3 g/mol |
IUPAC 名称 |
2-(trifluoromethyl)thiochromene-4-thione |
InChI |
InChI=1S/C10H5F3S2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H |
InChI 键 |
JYMVBUVOIUAHQL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=S)C=C(S2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















